

# Application Notes and Protocols for Generation of a Peg3 Knockout Mouse Model

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## Compound of Interest

Compound Name: *Ph-PEG3*

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## I. Introduction

Paternally expressed gene 3 (Peg3) is a fascinating imprinted gene, meaning its expression is determined by its parental origin, with only the paternal allele being active.[1] This gene encodes a large zinc-finger protein that functions as a DNA-binding protein and a transcriptional repressor.[2] Peg3 plays a crucial role in various biological processes, including the regulation of fetal growth rates and maternal nurturing behaviors.[2] Studies have implicated Peg3 in critical signaling pathways such as the TNF-NFκB, p53, and Wnt pathways, highlighting its importance in cell proliferation, differentiation, and apoptosis.[3][4]

The generation of Peg3 knockout (KO) mouse models has been instrumental in elucidating its diverse functions. These models have demonstrated that the absence of functional Peg3 leads to a range of phenotypes, including postnatal growth deficits, sexually dimorphic effects on metabolism and behavior, and impaired maternal care.[5][6] For instance, Peg3-deficient fetuses are often born at a lower birth weight and this deficit can persist into adulthood.[6] Furthermore, male knockout mice may accumulate more body fat, while females can exhibit deficits in pup retrieval and nest building.[6]

This document provides a comprehensive guide for the generation and characterization of a Peg3 knockout mouse model using the CRISPR/Cas9 system. It includes detailed experimental protocols, data presentation of expected phenotypes, and visualizations of the relevant signaling pathways and experimental workflows.

## II. Quantitative Data Summary

The following tables summarize quantitative data from studies on Peg3 knockout mice, providing expected phenotypic outcomes.

Table 1: Reproductive and Growth Phenotypes in Peg3 Knockout Mice

Phenotype	Genotype/Condition	Observation	Reference
Litter Size	Female heterozygotes for a Peg3 mutant allele	Reduced litter sizes compared to wild-type littermates.	[7]
Breeding between U1 promoter deletion heterozygotes and Peg3-DMR deletion heterozygotes	Average litter size of 8.72 pups.	[8]	
Fetal/Placental Weight	Peg3 KO at E14.5	No significant difference in fetal weights.	[3]
Peg3 KO at E14.5	Placental weights are 18-20% lighter than wild-type.	[3]	
Postnatal Growth	Paternal inheritance of Peg3 mutant allele	Postnatal deficits in GH/IGF dependent growth before weaning.	[5]
Adult Peg3-deficient mice	Retain a weight deficit into adulthood.	[6]	

Table 2: Placental Cellularity in Peg3 Knockout Mice at E14.5

Cell Type	Genotype/Condition	Observation	Reference
Spongiotrophoblast Cells	Male Peg3 KO	50% fewer cells compared to wild-type males.	[3]
Female Peg3 KO	37% fewer cells compared to wild-type females.	[3]	
Glycogen Cells	Male Peg3 KO	40% fewer cells compared to wild-type males.	[3]
Female Peg3 KO	30% fewer cells compared to wild-type females.	[3]	
Junctional Zone Area	Male Peg3 KO	34% smaller than wild-type male placenta.	[3]
Female Peg3 KO	19% smaller than wild-type female placenta.	[3]	

### III. Experimental Protocols

#### A. Generation of Peg3 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of Peg3 knockout mice by introducing a frameshift mutation in a constitutive exon using CRISPR/Cas9 technology.

##### 1. Guide RNA (gRNA) Design and Synthesis:

- **Target Selection:** Identify a suitable target sequence in an early constitutive exon of the mouse Peg3 gene. Targeting an early exon is more likely to result in a loss-of-function

mutation.

- **gRNA Design:** Utilize online CRISPR design tools to identify potential 20-nucleotide gRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9). The design tools will also help in minimizing off-target effects.
- **Synthesis:** Synthesize the designed gRNA(s) using commercially available kits or services. It is recommended to test multiple gRNAs for cleavage efficiency.

## 2. In Vitro Validation of gRNA Efficiency:

- **Cell Culture and Transfection:** Transfect a mouse cell line (e.g., Neuro-2a) with plasmids encoding Cas9 and the designed gRNA.
- **Genomic DNA Extraction:** After 48-72 hours, extract genomic DNA from the transfected cells.
- **T7 Endonuclease I (T7E1) Assay:**
  - Amplify the target region of the Peg3 gene by PCR using the extracted genomic DNA.
  - Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
  - Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
  - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

## 3. Microinjection into Mouse Zygotes:

- **Preparation of Injection Mix:** Prepare a microinjection mix containing Cas9 mRNA and the validated gRNA(s).
- **Zygote Collection:** Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).
- **Microinjection:** Microinject the Cas9 mRNA and gRNA mix into the cytoplasm or pronucleus of the collected zygotes.

- Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
4. Identification of Founder Mice:
- Genotyping: Once the pups are born, perform genotyping to identify founder mice carrying the desired mutation.
    - Extract genomic DNA from tail biopsies.
    - PCR amplify the target region of the Peg3 gene.
    - Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
5. Germline Transmission:
- Breed the identified founder mice with wild-type mice to establish germline transmission of the Peg3 knockout allele.

## B. Genotyping Protocol for Peg3 Knockout Mice

This PCR-based protocol is for genotyping offspring to identify wild-type, heterozygous, and homozygous knockout mice. Primer design will be dependent on the specific mutation created. For a deletion mutant, primers flanking the deletion can be used. For indel mutations, PCR followed by sequencing or a restriction digest of a site that is created or destroyed by the mutation can be used.

Example Genotyping Strategy for a Deletion Mutant:

- Primer Design: Design a three-primer PCR strategy.
  - A forward primer upstream of the deleted region.
  - A reverse primer within the deleted region.
  - A second reverse primer downstream of the deleted region.

- PCR Reaction:
  - Set up a PCR reaction with genomic DNA from a tail biopsy and all three primers.
- Expected Results on Agarose Gel:
  - Wild-type (+/+): A single band corresponding to the product of the forward and internal reverse primers.
  - Heterozygous (+/-): Two bands, one from the wild-type allele and a larger band from the knockout allele (forward and downstream reverse primers).
  - Homozygous (-/-): A single band corresponding to the product of the forward and downstream reverse primers.

Example Primer Set for an existing KO allele (KO2 allele):

- Primer A: 5'- TGACAAGTGGGCTTGCTGCAG-3'
- Primer B: 5'-GGATGTAAGATGGAGGCACTGT-3'
- Primer D: 5'-AGGGGAGAACAGACTACAGA-3'[\[9\]](#)

## C. Phenotypic Analysis

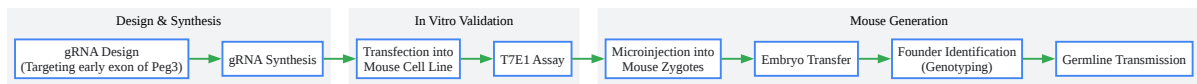
A thorough phenotypic analysis should be conducted to characterize the effects of Peg3 knockout.

- Growth and Development: Monitor body weight from birth to adulthood.
- Reproduction: Assess fertility of both male and female knockout mice by setting up breeding pairs and recording litter sizes.
- Maternal Behavior: Observe female knockout mice for nest building, pup retrieval, and nursing behaviors.
- Metabolic Studies: Measure body composition (fat and lean mass), glucose tolerance, and insulin sensitivity.

- Behavioral Testing: Conduct a battery of behavioral tests to assess social interaction, anxiety, and cognitive function.

## IV. Signaling Pathways and Experimental Workflow Diagrams

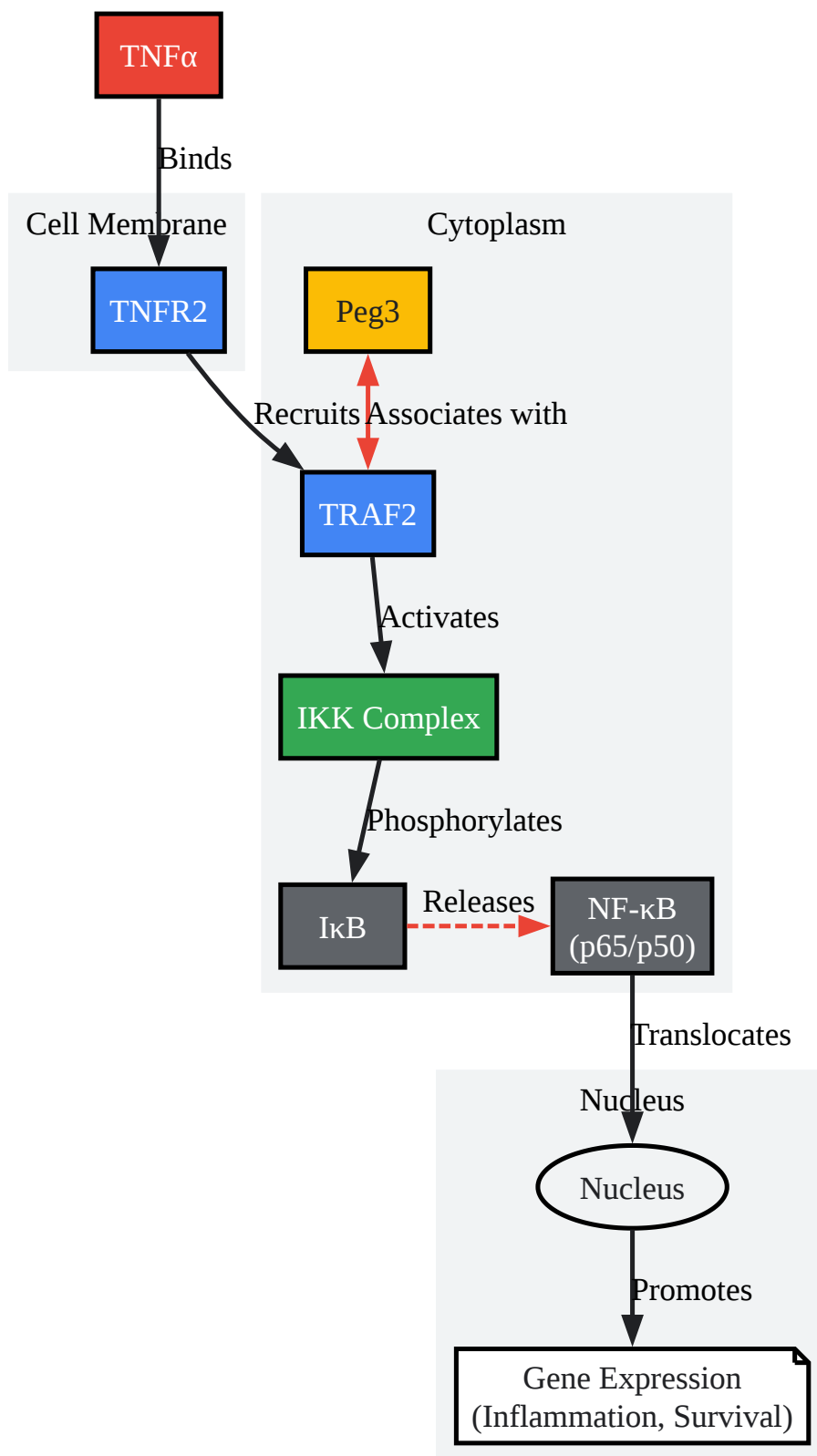
### A. Experimental Workflow for Peg3 Knockout Mouse Generation



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Caption: Workflow for generating a Peg3 knockout mouse model using CRISPR/Cas9.

### B. Peg3 in the TNF-NFκB Signaling Pathway

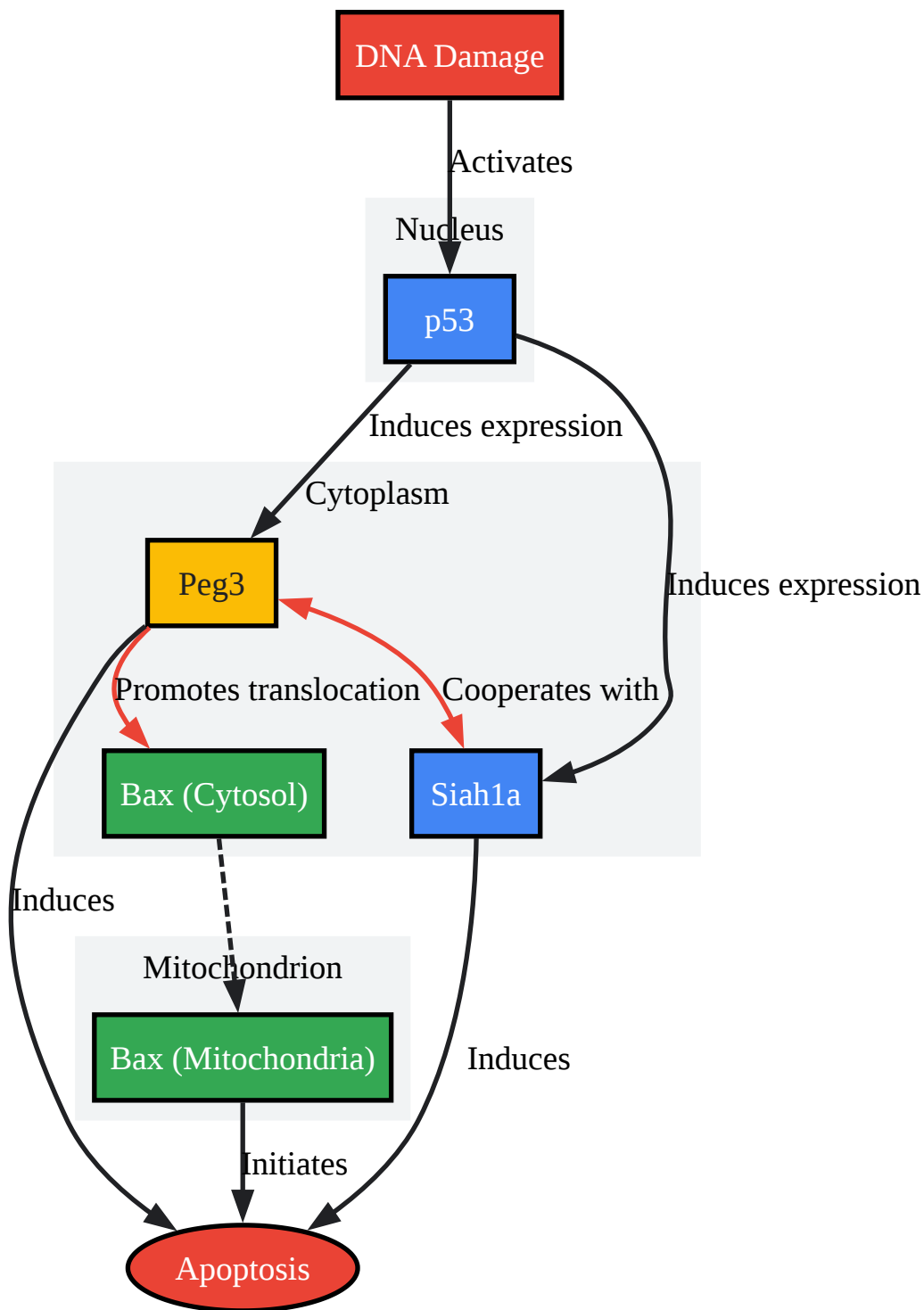


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Caption: Peg3's role in the TNF-NF $\kappa$ B signaling pathway.



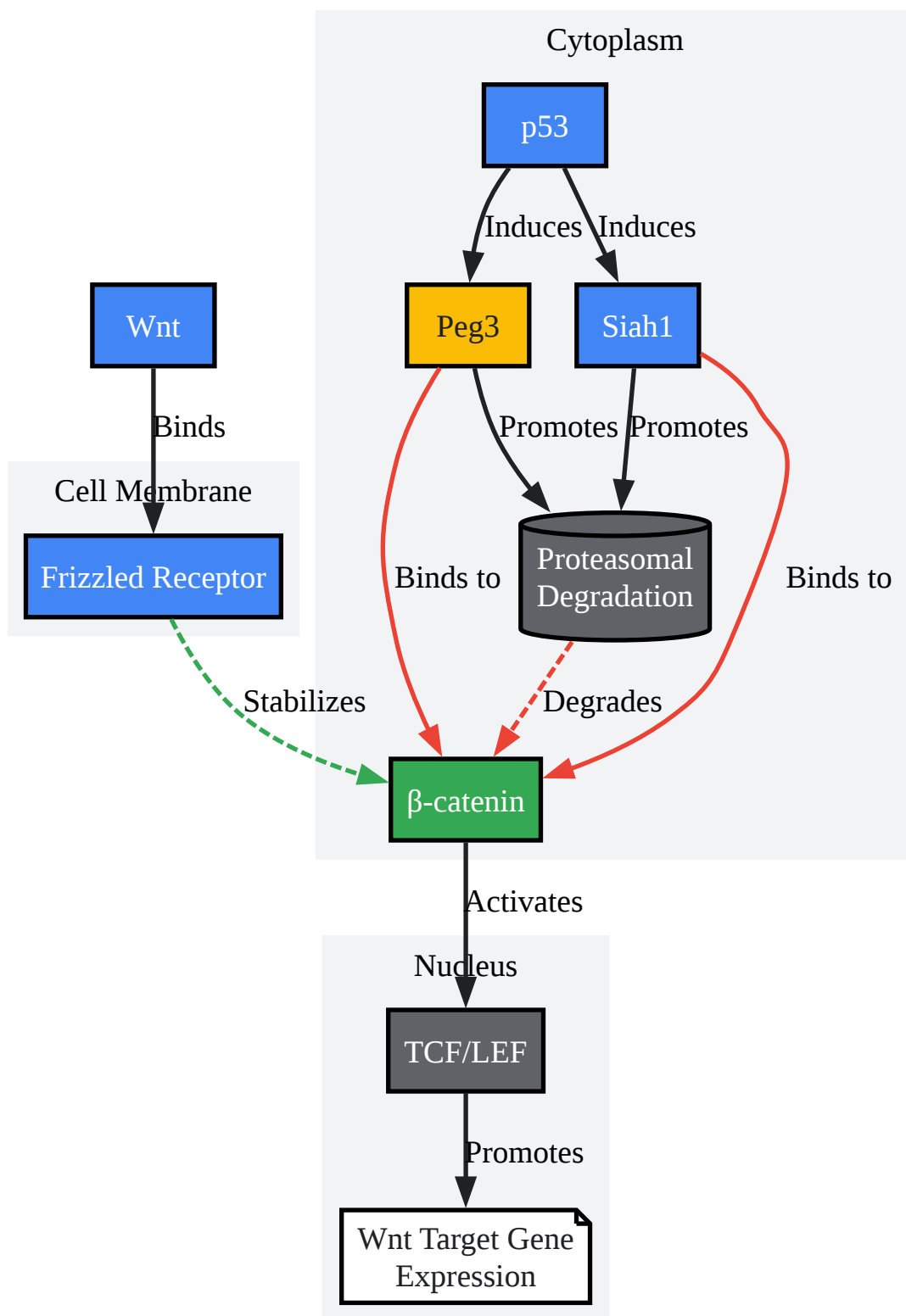
## C. Peg3 in the p53-Mediated Apoptosis Pathway



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Caption: Peg3's involvement in p53-mediated apoptosis.

## D. Peg3 in the Wnt Signaling Pathway



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Caption: Peg3's inhibitory role in the Wnt signaling pathway.

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## References

- 1. Frontiers | Deficiency of the paternally-expressed imprinted Peg3 gene in mice has sexually dimorphic consequences for offspring communication and social behaviour [frontiersin.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Frontiers | Peg3 Deficiency Results in Sexually Dimorphic Losses and Gains in the Normal Repertoire of Placental Hormones [frontiersin.org]
- 4. gRNA design tool [out-dev-sap.genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Geneticist's Practical Guide to CRISPR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Hypothalamic expression of Peg3 gene is associated with maternal care differences between SM/J and LG/J mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
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